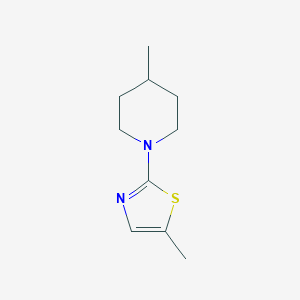![molecular formula C14H16BrN5O B15114071 5-Bromo-2-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]pyrimidine](/img/structure/B15114071.png)
5-Bromo-2-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-2-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]pyrimidine is a complex organic compound that belongs to the class of heterocyclic compounds. It features a pyrimidine ring substituted with a bromine atom at the 5-position and a piperidine ring attached to a 1,3,4-oxadiazole moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]pyrimidine typically involves multiple steps:
Formation of the 1,3,4-oxadiazole ring: This can be achieved by cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Synthesis of the piperidine derivative: The piperidine ring can be synthesized through various methods, including the reduction of pyridine derivatives or the cyclization of appropriate precursors.
Coupling of the oxadiazole and piperidine rings: This step involves the formation of a bond between the oxadiazole and piperidine rings, often using coupling reagents such as EDCI or DCC.
Introduction of the pyrimidine ring:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-2-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperidine and oxadiazole moieties.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. Conditions typically involve the use of bases such as sodium hydride or potassium carbonate.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while oxidation and reduction reactions can modify the functional groups on the piperidine and oxadiazole rings.
Applications De Recherche Scientifique
5-Bromo-2-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]pyrimidine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Biological Studies: It is used in studies to understand the mechanisms of action of heterocyclic compounds and their interactions with enzymes and receptors.
Chemical Biology: The compound serves as a tool for probing biological pathways and identifying potential drug targets.
Industrial Applications:
Mécanisme D'action
The mechanism of action of 5-Bromo-2-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and targets involved depend on the specific application and the biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Bromo-2,4-dichloropyrimidine: Another pyrimidine derivative with similar substitution patterns.
5-Bromo-2-chloropyridine: A related compound with a pyridine ring instead of a pyrimidine ring.
Cyclopropyl-1,3,4-oxadiazole derivatives: Compounds with similar oxadiazole moieties.
Uniqueness
5-Bromo-2-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]pyrimidine is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with multiple biological targets makes it a valuable compound for research and development in medicinal chemistry and related fields.
Propriétés
Formule moléculaire |
C14H16BrN5O |
|---|---|
Poids moléculaire |
350.21 g/mol |
Nom IUPAC |
2-[1-(5-bromopyrimidin-2-yl)piperidin-4-yl]-5-cyclopropyl-1,3,4-oxadiazole |
InChI |
InChI=1S/C14H16BrN5O/c15-11-7-16-14(17-8-11)20-5-3-10(4-6-20)13-19-18-12(21-13)9-1-2-9/h7-10H,1-6H2 |
Clé InChI |
HJXGMOTYPGDOHP-UHFFFAOYSA-N |
SMILES canonique |
C1CC1C2=NN=C(O2)C3CCN(CC3)C4=NC=C(C=N4)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,4-Difluoro-1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine](/img/structure/B15114000.png)

![2-[4-(4,6-dimethoxypyrimidin-2-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine](/img/structure/B15114010.png)
![3-fluoro-N-[(oxan-4-yl)methyl]pyridine-4-carboxamide](/img/structure/B15114011.png)
![9-methyl-6-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]-9H-purine](/img/structure/B15114024.png)
![6-{4-[4-(Ethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}pyridine-3-carbonitrile](/img/structure/B15114025.png)
![6-{4-[4-Methyl-6-(morpholin-4-yl)pyrimidin-2-yl]piperazin-1-yl}pyridine-3-carbonitrile](/img/structure/B15114039.png)
![N-[2-methoxy-4-(methylsulfanyl)butyl]-2,5-dimethylbenzamide](/img/structure/B15114045.png)
![5-[4-(fluoromethyl)piperidine-1-carbonyl]-1H-indole](/img/structure/B15114053.png)
![3-Bromo-2-[3-(trifluoromethyl)azetidin-1-yl]pyridine](/img/structure/B15114054.png)
![2-(Piperidine-1-carbonyl)-4-[(1,3-thiazol-5-yl)methyl]morpholine](/img/structure/B15114059.png)
![3-Cyclopropyl-6-{[1-(pyridine-3-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine](/img/structure/B15114060.png)
![5-fluoro-N-{[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl}-N,6-dimethylpyrimidin-4-amine](/img/structure/B15114063.png)
![3-[2-(3-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)-2-oxoethyl]-1,3-oxazolidin-2-one](/img/structure/B15114081.png)
